4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown promise as anticancer and antimicrobial agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .
Comparison with Similar Compounds
4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide: This compound is a 5-HT7 receptor antagonist with antidepressant-like and anxiolytic properties.
This compound derivatives: These derivatives have been studied for their selective inhibition of carbonic anhydrase IX over carbonic anhydrase II, making them potential candidates for targeted cancer therapy.
Properties
IUPAC Name |
4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZQBZYTAKYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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